(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
説明
特性
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-2-24-11-10-22-16-9-8-14(20)12-17(16)26-19(22)21-18(23)13-25-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBXTPDHZNNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a complex organic compound with a unique structural configuration that positions it as a candidate for various therapeutic applications. This article explores its biological activity, synthesis methods, and potential therapeutic implications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Benzo[d]thiazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Ethoxyethyl Side Chain : Enhances solubility and bioavailability.
- Phenoxyacetamide Group : May contribute to its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate a broad spectrum of antibacterial effects against various pathogens. The minimal inhibitory concentration (MIC) for some benzothiazole derivatives has been reported as low as 6.25 μg/mL against Fusarium oxysporum .
Anticancer Activity
Recent studies highlight the potential anticancer properties of this compound. The presence of the fluorine atom is believed to enhance its biological activity by improving electronic properties and lipophilicity, which may facilitate interactions with cancer cell targets . In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Its structural features suggest possible interactions with specific enzymes involved in disease pathways. For example, similar compounds have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Synthesis Methods
The synthesis of this compound can be achieved through several steps:
- Condensation Reaction : Combine 2-ethoxyethylamine with 6-fluorobenzo[d]thiazole under acidic conditions.
- Formation of Amide Bond : Introduce phenoxyacetic acid or its derivatives to form the target compound.
- Purification : Utilize chromatography techniques to purify the final product.
Research Findings and Case Studies
類似化合物との比較
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Core
Fluorine vs. Other Halogens/Functional Groups
- Methoxy vs. Ethoxyethyl Substituents : Compounds like (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide (CAS 895455-92-2, ) feature methoxy groups at positions 5 and 4. Methoxy groups improve solubility but may sterically hinder interactions with biological targets compared to the smaller fluorine atom in the target compound .
Table 1: Substituent Comparison
Key Research Findings and Limitations
- Data Gaps: No melting points, solubility, or IC₅₀ values are reported for the target compound, limiting direct comparisons.
- Patent Landscape : European Patent EP3 348 550A1 (–5) emphasizes trifluoromethyl and methoxy-substituted benzothiazoles, indicating commercial interest in fluorinated analogs for therapeutic applications .
Q & A
Basic Research: What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions starting with substituted benzo[d]thiazole precursors. Key steps include:
- Substitution reactions under alkaline conditions to introduce the ethoxyethyl group (e.g., using 2-ethoxyethyl halides as alkylating agents) .
- Cyclization and condensation with phenoxyacetic acid derivatives, often mediated by condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Z-isomer stabilization via controlled reaction temperatures (e.g., 0–5°C) to favor the desired stereochemistry .
Critical parameters include solvent choice (e.g., DMF or toluene/water mixtures), catalyst use (e.g., Eaton’s reagent for Friedel-Crafts acylation in solvent-free conditions ), and purification via HPLC or column chromatography .
Basic Research: Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
Methodological Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and Z-configuration via coupling constants and NOE effects .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns, particularly for distinguishing thiazole ring modifications .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .
- Thermogravimetric Analysis (TGA) : To assess thermal stability, especially for storage and handling protocols .
Advanced Research: How can researchers elucidate the reaction mechanisms of key functional groups (e.g., thiazole ring, ethoxyethyl chain) in biological or chemical systems?
Methodological Answer:
Mechanistic studies involve:
- Isotopic Labeling : Use of deuterated or ¹³C-labeled precursors to track metabolic or synthetic pathways, particularly for the ethoxyethyl group’s cleavage in enzymatic environments .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict electrophilic/nucleophilic sites on the thiazole ring and simulate reaction intermediates .
- Kinetic Studies : Monitoring reaction rates under varying pH and temperature to identify rate-determining steps, such as sulfonamide group hydrolysis .
- Enzyme Inhibition Assays : Testing interactions with target proteins (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR) to map binding domains .
Advanced Research: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Addressing discrepancies requires:
- Dose-Response Reevaluation : Conducting assays across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
- Structural-Activity Relationship (SAR) Analysis : Comparing analogs with modified substituents (e.g., replacing fluorine with chlorine) to isolate contributions of specific groups .
- Batch Purity Verification : Repeating assays with batches purified to >98% via preparative HPLC to exclude impurities as confounding factors .
- Cross-Platform Validation : Replicating results in independent labs using orthogonal methods (e.g., cell-based vs. biochemical assays) .
Advanced Research: How can researchers optimize the compound’s pharmacokinetic profile while retaining bioactivity?
Methodological Answer:
Optimization strategies include:
- Prodrug Design : Introducing hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability, followed by enzymatic activation in target tissues .
- Lipophilicity Adjustments : Modifying the phenoxyacetamide moiety with polar substituents (e.g., hydroxyl groups) to balance membrane permeability and aqueous solubility .
- Metabolic Stability Testing : Using liver microsome assays to identify vulnerable sites (e.g., ethoxyethyl chain oxidation) and introduce steric hindrance via methyl groups .
Basic Research: What protocols ensure the compound’s stability during storage and handling?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation and photodegradation .
- Solvent Selection : Dissolve in anhydrous DMSO for long-term stock solutions, avoiding aqueous buffers to minimize hydrolysis .
- Purity Monitoring : Regular HPLC checks (e.g., every 3 months) to detect degradation products, with re-purification as needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
